molecular formula C25H29N3O6S B2638640 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894026-13-2

2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2638640
CAS No.: 894026-13-2
M. Wt: 499.58
InChI Key: IAMSWPDUTQOVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is an intriguing and complex organic compound. It is notable for its multifunctional structure, featuring benzo[d][1,3]dioxole, sulfonyl, and indole groups, which render it highly versatile in synthetic and medicinal chemistry. This compound is utilized in a variety of scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide typically involves multiple steps:

  • Synthesis of Intermediate Compounds: : Initially, the benzo[d][1,3]dioxole and indole derivatives are separately prepared.

  • Formation of Key Intermediate: : A crucial step is the formation of an amide bond between the benzo[d][1,3]dioxole derivative and an appropriate acyl chloride.

  • Sulfonylation: : The intermediate compound is then subjected to sulfonylation, introducing the sulfonyl group.

  • Final Assembly: : The final step involves the coupling of the sulfonylated intermediate with the indole derivative, under specific conditions such as a base catalyst in an aprotic solvent, to yield the target compound.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by:

  • Utilizing continuous flow reactors to enhance reaction efficiency and yield.

  • Implementing green chemistry principles, like using eco-friendly solvents and reagents.

  • Employing automated synthesis platforms to ensure precision and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide can undergo several types of chemical reactions, including:

  • Oxidation: : Catalyzed by strong oxidizing agents like potassium permanganate, leading to oxidative cleavage of certain bonds.

  • Reduction: : Involving reducing agents such as lithium aluminum hydride, particularly targeting carbonyl groups.

  • Substitution Reactions: : Such as nucleophilic aromatic substitution, where the aromatic rings can participate in further functionalization.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, acidic or basic medium.

  • Reduction: : Lithium aluminum hydride, dry ether as a solvent.

  • Substitution: : Nucleophiles like amines or thiols, often in the presence of a catalyst or base.

Major Products Formed:
  • Oxidation: : Oxidative cleavage products such as carboxylic acids or ketones.

  • Reduction: : Alcohols or amines, depending on the target functional group.

  • Substitution: : Variously functionalized aromatic compounds.

Scientific Research Applications

Chemistry:

  • Synthetic Intermediate: : Acts as a key intermediate in the synthesis of more complex molecules.

  • Catalysis: : Its unique structure can be utilized as a ligand in catalysis.

Biology:
  • Biological Probes: : Utilized in biochemical assays to probe enzymatic functions or pathways.

  • Protein Interaction Studies: : Used to study interactions with specific proteins or enzymes.

Medicine:
  • Drug Development: : Potential lead compound in the development of pharmaceuticals targeting specific diseases.

  • Therapeutic Agent: : Investigated for its potential therapeutic effects, especially in oncology.

Industry:
  • Polymer Synthesis: : Incorporation into polymer backbones for enhanced properties.

  • Material Science: : Used in the development of advanced materials with specific chemical functionalities.

Mechanism of Action

The mechanism by which 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide exerts its effects involves:

  • Molecular Targets: : The compound interacts with specific proteins or enzymes, often binding to active sites or regulatory regions.

  • Pathways Involved: : It can modulate signaling pathways by either inhibiting or activating key enzymes or receptors, leading to altered cellular functions.

Comparison with Similar Compounds

Unique Features: 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is unique due to its specific combination of functional groups, which provide diverse chemical reactivity and biological activity.

Similar Compounds:
  • 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-dimethylacetamide: : A similar compound with slight variations in the alkyl side chains.

  • 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide: : Another related compound, differing in the alkyl groups attached to the amide nitrogen.

This compound holds significant potential for various applications in scientific research and industry, showcasing the importance of chemical innovation and exploration. What else can we explore about this fascinating molecule?

Properties

IUPAC Name

2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-16(2)28(17(3)4)25(30)13-27-12-23(19-7-5-6-8-20(19)27)35(31,32)14-24(29)26-18-9-10-21-22(11-18)34-15-33-21/h5-12,16-17H,13-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMSWPDUTQOVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.